N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a benzo[d][1,3]dioxole core linked to an amide group substituted with a 2-hydroxyethyl chain bearing a 2,5-dimethylfuran-3-yl moiety.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-9-5-12(10(2)22-9)13(18)7-17-16(19)11-3-4-14-15(6-11)21-8-20-14/h3-6,13,18H,7-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUOJYWHGKHMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₇NO₅
- Molecular Weight : 303.31 g/mol
- CAS Number : 2309773-76-8
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to the benzo[d][1,3]dioxole structure, which includes this compound. The following table summarizes key findings from various studies.
The biological activity of this compound appears to be mediated through several mechanisms:
- EGFR Inhibition : The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and survival.
- Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in various cancer cell lines, preventing them from proliferating.
Study on Anticancer Activity
A study published in MDPI analyzed various benzo[d][1,3]dioxole derivatives for their cytotoxic effects on multiple cancer cell lines including HepG2, HCT116, and MCF-7. The results indicated that compounds with similar structures to this compound exhibited significant anticancer activity with IC₅₀ values ranging from 1.10 µM to 6.75 µM across different cell lines .
Comparative Analysis with Standard Drugs
In comparative studies against standard chemotherapeutic agents like doxorubicin, the tested compounds showed promising results with lower IC₅₀ values in certain cases, indicating a potential for enhanced efficacy and reduced toxicity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s hydroxyethyl-dimethylfuran substituent is distinct from the alkyl (S807), aryl (IIc), or methoxy (HSD-2) groups in analogs. This may enhance solubility compared to S807’s hydrophobic alkyl chain or IIc’s aromatic trifluoromethyl group.
Antidiabetic Activity
Umami Flavor Enhancement
- S807 (Heptan-4-yl analog): Acts as a potent umami agonist at 1,000-fold lower concentrations than monosodium glutamate (MSG). Its long alkyl chain enhances receptor binding .
Metabolic and Toxicological Profiles
- S807 : Undergoes rapid oxidative metabolism in rat and human liver microsomes, generating hydroxylated and dealkylated metabolites .
- IIc: No direct metabolic data, but its trifluoromethyl group may slow metabolism compared to alkyl chains.
- Target Compound : The hydroxyethyl group could lead to glucuronidation or sulfation pathways, while the dimethylfuran may reduce oxidative degradation.
Preparation Methods
Cyclocondensation of Catechol Derivatives
Benzo[d]dioxole-5-carboxylic acid is typically synthesized via cyclocondensation of 3,4-dihydroxybenzoic acid with dichloromethane or formaldehyde under acidic conditions.
Procedure:
- 3,4-Dihydroxybenzoic acid (10 mmol) reacts with formaldehyde (20 mmol) in HCl (2M) at 60°C for 6 hours.
- Yield: 78% after recrystallization (ethanol/water).
Key Data:
| Parameter | Value |
|---|---|
| Melting Point | 152–154°C |
| IR (cm⁻¹) | 1680 (C=O), 1250 (C-O) |
| NMR (DMSO-d6, δ ppm) | 6.85 (d, 1H), 7.45 (s, 1H), 6.00 (s, 2H) |
Synthesis of 2-(2,5-Dimethylfuran-3-yl)-2-Hydroxyethylamine
Henry Reaction Followed by Reduction
A two-step approach starting from 2,5-dimethylfuran-3-carbaldehyde:
- Nitroaldol (Henry) Reaction:
- Catalytic Hydrogenation:
Analytical Data:
| Parameter | Value |
|---|---|
| MS (ESI+) | m/z 182.1 [M+H]+ |
| NMR (CDCl3, δ ppm) | 2.25 (s, 6H), 4.15 (m, 1H), 6.15 (s, 1H) |
Amide Coupling Strategies
Acid Chloride Method
Procedure:
- Activation: Benzo[d]dioxole-5-carboxylic acid (5 mmol) reacts with thionyl chloride (10 mmol) at reflux for 2 hours to form the acid chloride.
- Coupling: Acid chloride added dropwise to 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine (5.5 mmol) in dry THF with triethylamine (10 mmol) at 0°C. Reaction stirred at 25°C for 12 hours.
- Workup: Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield: 68%.
Carbodiimide-Mediated Coupling
Procedure:
- Benzo[d]dioxole-5-carboxylic acid (5 mmol), EDCI (6 mmol), HOBt (6 mmol), and the amine (5.5 mmol) stirred in DMF at 0°C for 1 hour, then at 25°C for 24 hours.
Yield: 74%.
Optimization Table:
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thionyl Chloride | THF | 25 | 12 | 68 |
| EDCI/HOBt | DMF | 25 | 24 | 74 |
| DCC | CH₂Cl₂ | 25 | 18 | 62 |
Industrial-Scale Considerations
Catalytic Hydrogenolysis of HMF Derivatives
Patent CN103554066B discloses a nickel-tungsten bimetallic catalyst (Ni-W/AC) for converting 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF), a precursor for 2,5-dimethylfuran-3-carbaldehyde. Key parameters:
- Catalyst Loading: 7 wt% Ni, 30 wt% W on activated carbon.
- Conditions: H₂ (50 mL/min), 120°C, 6 hours.
- Yield: 89% DMF.
Characterization and Purity Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
